Cas no 34758-83-3 (1-Piperazineethanol,4-(2-methoxy-2-phenylethyl)-a-(methoxyphenylmethyl)-)

1-Piperazineethanol,4-(2-methoxy-2-phenylethyl)-a-(methoxyphenylmethyl)- structure
34758-83-3 structure
Productnaam:1-Piperazineethanol,4-(2-methoxy-2-phenylethyl)-a-(methoxyphenylmethyl)-
CAS-nummer:34758-83-3
MF:C23H32N2O3
MW:384.511786460876
CID:314446
PubChem ID:36910

1-Piperazineethanol,4-(2-methoxy-2-phenylethyl)-a-(methoxyphenylmethyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Piperazineethanol,4-(2-methoxy-2-phenylethyl)-a-(methoxyphenylmethyl)-
    • 1-methoxy-3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]-1-phenylpropan-2-ol
    • Zipeprol
    • 1-methoxy-3-[4-(2-methoxy-2-phenyl-ethyl)-piperazin-1-yl]-1-phenyl-propan-2-ol
    • EINECS 252-191-7
    • Zipeprol (INN)
    • Zipeprolum
    • Zipeprolum [INN-Latin]
    • Zo-tab (TN)
    • 34758-83-3
    • NS00001926
    • (1-methoxy-3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]-1-phenylpropan-2-ol
    • 1-Methoxy-3-[4-(2-methoxy-2-phenylethyl)-1-piperazinyl]-1-phenyl-2-propanol #
    • .alpha.-(.alpha.-Methoxybenzyl)-4-(.beta.-methoxyphenethyl)-1-piperazineethanol
    • ZIPEPROL [WHO-DD]
    • alpha-(alpha-Methoxybenzyl)-4-(beta-methoxyphenethyl)-1-piperazineethanol
    • Q4024559
    • 1-Piperazineethanol, 4-(2-methoxy-2-phenylethyl)-.alpha.-(methoxyphenylmethyl)-
    • UNII-G5MUV8139H
    • 4-(2-Methoxy-2-phenylethyl)-.alpha.-(methoxyphenylmethyl)-1-piperazineethanol
    • 4-(2-Methoxy-2-phenylethyl)-alpha-(methoxyphenylmethyl)-1-piperazineethanol
    • SCHEMBL364352
    • 1-(2-Methoxy-2-phenylethyl)-4-(2-hydroxy-3-methoxy-3-phenylpropyl)piperazine
    • DTXSID00865732
    • ZIPEPROL [MI]
    • CHEMBL2105497
    • Zo-tab
    • G5MUV8139H
    • Zipeprol [INN:DCF]
    • 4-ACETYL-1,1-DIMETHYLPIPERAZINIUMIODIDE
    • D07390
    • DB13564
    • CHEBI:135602
    • VSTNNAYSCJQCQI-UHFFFAOYSA-N
    • DEA NO. 9873
    • ZIPEPROL [INN]
    • MDL: MFCD00866845
    • Inchi: InChI=1S/C23H32N2O3/c1-27-22(19-9-5-3-6-10-19)18-25-15-13-24(14-16-25)17-21(26)23(28-2)20-11-7-4-8-12-20/h3-12,21-23,26H,13-18H2,1-2H3
    • InChI-sleutel: VSTNNAYSCJQCQI-UHFFFAOYSA-N
    • LACHT: C1=CC=CC(=C1)C(CN2CCN(CC2)CC(C(C3=CC=CC=C3)OC)O)OC

Berekende eigenschappen

  • Exacte massa: 384.24100
  • Monoisotopische massa: 384.24129289g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 9
  • Complexiteit: 416
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 3
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.2
  • Topologisch pooloppervlak: 45.2Ų

Experimentele eigenschappen

  • Smeltpunt: 83°
  • PSA: 45.17000
  • LogboekP: 2.61610
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